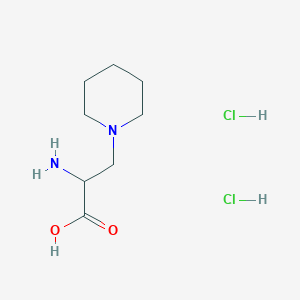

2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 170305-19-8 . It has a molecular weight of 245.15 and its IUPAC name is 3-(1-piperidinyl)alanine dihydrochloride . This compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.2ClH/c9-7(8(11)12)6-10-4-2-1-3-5-10;;/h7H,1-6,9H2,(H,11,12);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point range of 147-152 degrees Celsius . It is a powder in physical form .Scientific Research Applications

Drug Discovery and Development

Piperidine derivatives are a significant focus in the field of drug discovery due to their pharmacological properties. For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), offering potential treatments for certain types of cancer .

Antiviral Agents

Some piperidine derivatives have shown promising results as antiviral agents. For example, certain isatin derivatives with a piperidine moiety have displayed prominent activities as HIV reverse transcriptase inhibitors, suggesting potential applications in HIV treatment strategies .

Organic Synthesis

Piperidine derivatives are also utilized in organic synthesis processes. The compound’s structure allows for one-pot functionalization of unsaturated intermediates, which typically require multiple steps, thus streamlining synthetic pathways and reducing the complexity of chemical syntheses .

Antioxidant Properties

Naturally occurring piperidine-based compounds like piperine exhibit powerful antioxidant action. This is attributed to their capability of hindering or suppressing free radicals, which could be leveraged in developing treatments or supplements aimed at oxidative stress-related conditions .

Heterocyclic Chemistry

In heterocyclic chemistry, piperidine derivatives are used to synthesize various heterocycles with potential therapeutic applications. They serve as intermediates in reactions that yield compounds with diverse biological activities .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name |

2-amino-3-piperidin-1-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c9-7(8(11)12)6-10-4-2-1-3-5-10;;/h7H,1-6,9H2,(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKHEURLQQPTND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1376521.png)

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)